(((1-Ethynylcyclopropyl)methoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene is an organic compound with the molecular formula C13H14O. It is a colorless liquid that is used in various chemical applications. The compound consists of a benzene ring substituted with a methoxy group and an ethynylcyclopropyl group, making it a unique structure with interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene typically involves the reaction of 1-ethynylcyclopropylmethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methoxy group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and binding affinity with various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Ethynylcyclopropyl)benzene: Similar structure but lacks the methoxy group.
1-Methoxy-2-methylbenzene: Similar structure but lacks the ethynylcyclopropyl group.
Uniqueness
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various chemical and biological applications .
Eigenschaften
Molekularformel |
C13H14O |
---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(1-ethynylcyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-13(8-9-13)11-14-10-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
InChI-Schlüssel |
HMSOORDMPYRFMI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.